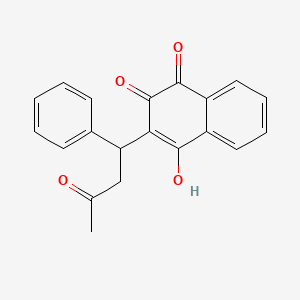![molecular formula C13H18NO7P B14493540 Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate CAS No. 63509-19-3](/img/structure/B14493540.png)
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is an organic compound that features a benzodioxole ring, a nitro group, and a phosphonate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate typically involves the reaction of 1-(2H-1,3-benzodioxol-5-yl)-2-nitroethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the mixture is heated to facilitate the formation of the phosphonate ester.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Hydrolysis: The phosphonate ester can be hydrolyzed to the corresponding phosphonic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Electrophiles such as halogens, nitrating agents, or sulfonating agents.
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of the corresponding amine.
Substitution: Various substituted benzodioxole derivatives.
Hydrolysis: Formation of the corresponding phosphonic acid.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate has several scientific research applications, including:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with various biomolecules.
Wirkmechanismus
The mechanism of action of Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amine, which can then interact with various enzymes or receptors. The benzodioxole ring may also play a role in binding to specific sites on proteins or other biomolecules, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl [1-(2H-1,3-benzodioxol-5-ylamino)methylene]malonate: Similar structure but with an amino group instead of a nitro group.
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Lacks the nitro and phosphonate groups.
(E)-5-(Benzo[d][1,3]dioxol-5-yl)-1-(piperidin-1-yl)pent-2-en-1-one: Contains a piperidine ring and a different functional group arrangement.
Uniqueness
Diethyl [1-(2H-1,3-benzodioxol-5-yl)-2-nitroethyl]phosphonate is unique due to the presence of both a nitro group and a phosphonate ester, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and interactions with biological targets, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
63509-19-3 |
|---|---|
Molekularformel |
C13H18NO7P |
Molekulargewicht |
331.26 g/mol |
IUPAC-Name |
5-(1-diethoxyphosphoryl-2-nitroethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C13H18NO7P/c1-3-20-22(17,21-4-2)13(8-14(15)16)10-5-6-11-12(7-10)19-9-18-11/h5-7,13H,3-4,8-9H2,1-2H3 |
InChI-Schlüssel |
KQODHRRBWGENED-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C[N+](=O)[O-])C1=CC2=C(C=C1)OCO2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



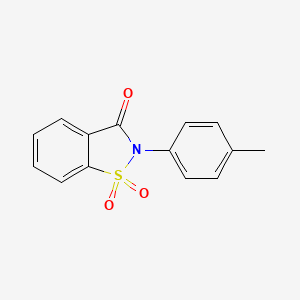
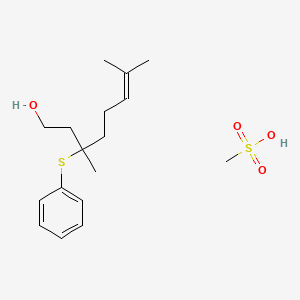
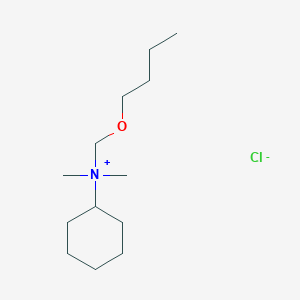



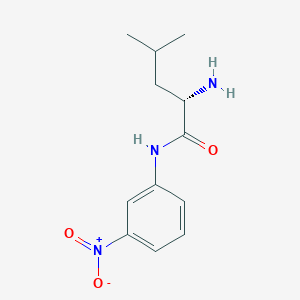

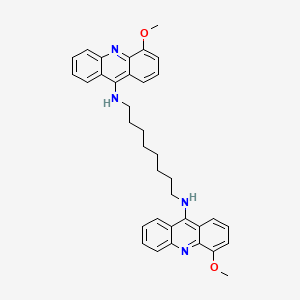
![2,5-Pyrrolidinedione, 1-[(1-methylethoxy)methyl]-](/img/structure/B14493530.png)


